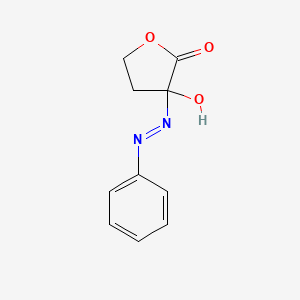![molecular formula C26H22N4O4 B12565431 2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) CAS No. 161563-43-5](/img/structure/B12565431.png)
2,2'-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) is a complex organic compound characterized by its unique structure, which includes a phenylenebis(diazene) core and phenylbutane-dione groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) typically involves a multi-step process. One common method includes the condensation reaction of appropriate precursors in the presence of catalysts such as p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.
化学反应分析
Types of Reactions
2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, making it useful in electronic applications.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with different properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility in different applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
科学研究应用
2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for advanced materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of organic electronic devices, such as photodiodes and sensors.
作用机制
The mechanism of action of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) involves its interaction with molecular targets through its diazene and phenylbutane-dione groups. These interactions can lead to changes in electronic properties, making the compound useful in electronic and photochemical applications. The pathways involved often include electron transfer processes and the formation of stable complexes with target molecules .
相似化合物的比较
Similar Compounds
4,4’-{1,4-Phenylenebis[(E)-2,1-diazenediyl-4,1-phenylene(E)-2,1-diazenediyl]}dianiline: Similar diazene core but different functional groups.
2,2’-{1,4-Phenylenebis[(E)-2,1-diazenediyl]}bis(1-phenylbutane-1,3-dione): Similar structure but variations in the substituents.
Uniqueness
The uniqueness of 2,2’-{1,4-Phenylenebis[(E)diazene-2,1-diyl]}bis(1-phenylbutane-1,3-dione) lies in its specific combination of functional groups, which confer distinct electronic and photochemical properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
属性
CAS 编号 |
161563-43-5 |
|---|---|
分子式 |
C26H22N4O4 |
分子量 |
454.5 g/mol |
IUPAC 名称 |
2-[[4-[(1,3-dioxo-1-phenylbutan-2-yl)diazenyl]phenyl]diazenyl]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C26H22N4O4/c1-17(31)23(25(33)19-9-5-3-6-10-19)29-27-21-13-15-22(16-14-21)28-30-24(18(2)32)26(34)20-11-7-4-8-12-20/h3-16,23-24H,1-2H3 |
InChI 键 |
YESSCKADPNMWIX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)N=NC2=CC=C(C=C2)N=NC(C(=O)C)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)
![(3S)-3-Hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-5-oxo-L-proline](/img/structure/B12565367.png)

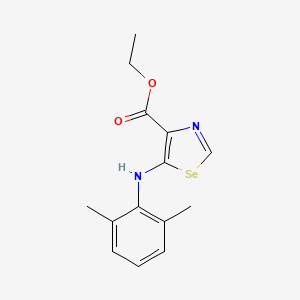
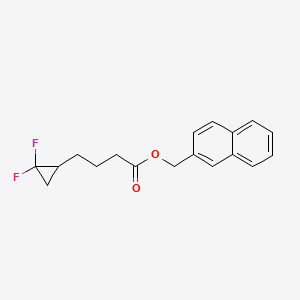
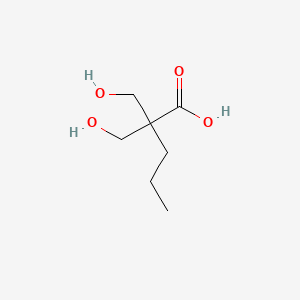
![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
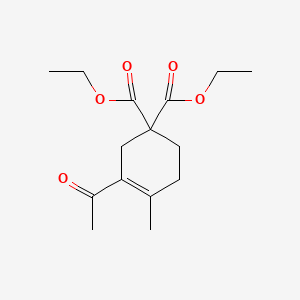
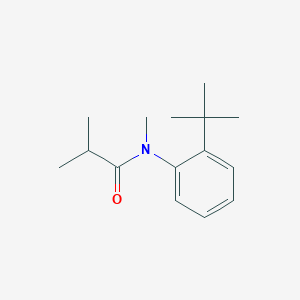
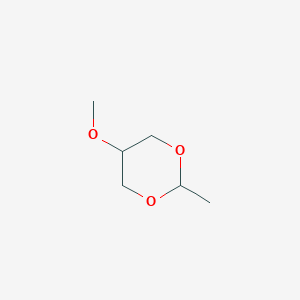
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
